molecular formula C15H15Br B11958594 [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene CAS No. 858811-68-4

[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene

Cat. No.: B11958594
CAS No.: 858811-68-4
M. Wt: 275.18 g/mol
InChI Key: UHMUZEBOXCHNND-UHFFFAOYSA-N
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Description

[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene is an organic compound with the molecular formula C15H15Br. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2S)-1-methyl-2-phenylethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to [(1R,2S)-1-methyl-2-phenylethyl]benzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium at elevated temperatures.

Major Products

    Substitution: [(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]benzene, [(1R,2S)-2-cyano-1-methyl-2-phenylethyl]benzene.

    Reduction: [(1R,2S)-1-methyl-2-phenylethyl]benzene.

    Oxidation: this compound oxide.

Scientific Research Applications

[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the chiral center can influence the stereochemistry of the products formed. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and its potential to undergo redox reactions.

Comparison with Similar Compounds

[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene can be compared with other similar compounds, such as:

    [(1R,2S)-1-bromo-2-phenylpropyl]benzene: Similar structure but different substitution pattern.

    [(1R,2R)-2-chloro-1-methyl-2-phenylethyl]benzene: Chlorine atom instead of bromine, leading to different reactivity.

    [(1R,2R)-1-methyl-2-phenyl-2-(phenylsulfonyl)ethyl]benzene: Contains a sulfonyl group, which significantly alters its chemical properties.

Properties

CAS No.

858811-68-4

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

(1-bromo-1-phenylpropan-2-yl)benzene

InChI

InChI=1S/C15H15Br/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

UHMUZEBOXCHNND-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br

Origin of Product

United States

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